Ethyl 4-hydroxy-3,5-dimethoxybenzoate

Catalog No.
S1893854
CAS No.
3943-80-4
M.F
C11H14O5
M. Wt
226.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-hydroxy-3,5-dimethoxybenzoate

CAS Number

3943-80-4

Product Name

Ethyl 4-hydroxy-3,5-dimethoxybenzoate

IUPAC Name

ethyl 4-hydroxy-3,5-dimethoxybenzoate

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

InChI

InChI=1S/C11H14O5/c1-4-16-11(13)7-5-8(14-2)10(12)9(6-7)15-3/h5-6,12H,4H2,1-3H3

InChI Key

WKUVKFZZCHINKG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C(=C1)OC)O)OC

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)OC)O)OC

Ethyl 4-hydroxy-3,5-dimethoxybenzoate, with the molecular formula C₁₁H₁₄O₅ and a molecular weight of approximately 226.23 g/mol, is an ester derived from 4-hydroxy-3,5-dimethoxybenzoic acid. It is characterized by the presence of two methoxy groups and a hydroxyl group on the aromatic ring, which contribute to its chemical reactivity and biological properties. This compound is commonly utilized as an intermediate in the synthesis of various chemical products, including pharmaceuticals and detergents .

Due to its functional groups:

  • Ester Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield 4-hydroxy-3,5-dimethoxybenzoic acid and ethanol.
  • Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, producing a different ester.
  • Electrophilic Aromatic Substitution: The hydroxyl group enhances the reactivity of the aromatic ring, allowing for substitution reactions at the ortho or para positions relative to the hydroxyl group.

Research indicates that Ethyl 4-hydroxy-3,5-dimethoxybenzoate exhibits various biological activities. It has been studied for its potential antioxidant properties, which may contribute to its use in pharmaceutical formulations. Additionally, it has shown activity against certain types of bacteria and fungi, suggesting its potential as an antimicrobial agent .

Several methods can be employed to synthesize Ethyl 4-hydroxy-3,5-dimethoxybenzoate:

  • Esterification: This method involves reacting 4-hydroxy-3,5-dimethoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid.
  • Methylation followed by Esterification: Initially, 4-hydroxybenzoic acid can be methylated using methyl iodide or dimethyl sulfate to introduce methoxy groups before esterification with ethanol.
  • Direct Etherification: The compound can also be synthesized by directly reacting phenolic compounds with ethyl halides in the presence of a base .

Ethyl 4-hydroxy-3,5-dimethoxybenzoate finds applications in various fields:

  • Pharmaceutical Industry: It serves as an intermediate in synthesizing active pharmaceutical ingredients.
  • Cosmetics: Due to its antioxidant properties, it is used in cosmetic formulations for skin protection.
  • Detergent Compositions: Its role as a chemical intermediate makes it valuable in producing surfactants .

Studies have explored the interactions of Ethyl 4-hydroxy-3,5-dimethoxybenzoate with various biological systems. Its antioxidant properties suggest potential interactions with free radicals and reactive oxygen species. Furthermore, its antimicrobial activity indicates possible interactions with microbial cell membranes or metabolic pathways .

Several compounds share structural similarities with Ethyl 4-hydroxy-3,5-dimethoxybenzoate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Hydroxybenzoic AcidContains a hydroxyl group on a benzoic acidLacks methoxy substituents
Methyl 4-Hydroxy-3,5-DimethoxybenzoateMethyl ester instead of ethylSimilar structure but different ester group
Ethyl VanillateContains a vanillin structureHas an aldehyde group instead of hydroxyl
Ethyl GallateContains three hydroxyl groupsExhibits stronger antioxidant activity

Ethyl 4-hydroxy-3,5-dimethoxybenzoate is unique due to its specific arrangement of methoxy and hydroxyl groups that enhance its reactivity and biological efficacy compared to these similar compounds .

XLogP3

1.7

Other CAS

3943-80-4

Wikipedia

Benzoic acid, 3,5-dimethoxy-4-hydroxy-, ethyl ester

Dates

Modify: 2023-07-21

Explore Compound Types